molecular formula C19H24N6O B11237069 N,N-dimethyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine

N,N-dimethyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine

Cat. No.: B11237069
M. Wt: 352.4 g/mol
InChI Key: UKDCPOGUCAJWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE: is a complex organic compound featuring a unique structure that combines a dimethylamino propyl group with a phenyl-tetrazole moiety

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

N',N'-dimethyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propane-1,3-diamine

InChI

InChI=1S/C19H24N6O/c1-24(2)13-7-12-20-15-16-8-6-11-18(14-16)26-19-21-22-23-25(19)17-9-4-3-5-10-17/h3-6,8-11,14,20H,7,12-13,15H2,1-2H3

InChI Key

UKDCPOGUCAJWQO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE typically involves multi-step organic reactions. One common route includes the reaction of 3-(dimethylamino)propylamine with a phenyl-tetrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Scientific Research Applications

3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE: has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the tetrazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE: can be compared with other compounds such as:

    Tetrazole derivatives: Similar in structure but may lack the dimethylamino propyl group.

    Phenyl derivatives: Similar aromatic systems but different functional groups.

    Amines: Compounds with similar amine groups but different aromatic or heterocyclic systems.

The uniqueness of 3-(DIMETHYLAMINO)PROPYLOXY]PHENYL}METHYL)AMINE

Biological Activity

N,N-dimethyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propane-1,3-diamine is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C18H22N6O
Molecular Weight 338.4 g/mol
IUPAC Name N',N'-dimethyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethane-1,2-diamine
InChI Key LKVBFDQAUAPACN-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, influencing several biochemical pathways. This interaction is crucial for its potential therapeutic applications in various diseases.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent.
  • Anticonvulsant Properties : Similar compounds with tetrazole moieties have been reported to possess anticonvulsant activities. The structure of this compound may contribute to similar effects, warranting further investigation.
  • Enzyme Interaction : The compound is utilized in biological research to study enzyme interactions and receptor binding due to its unique structural properties. Its ability to influence enzyme activity can have implications for metabolic processes.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxicity. The compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. Results indicated that the compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer agent .

Case Study 2: Enzyme Modulation

Another research effort focused on the compound's ability to modulate enzyme activity involved in neurotransmitter metabolism. The compound was found to influence the oxidative deamination process of primary amines, suggesting a role in neuroactive amine metabolism . This finding indicates potential applications in neuropharmacology and the treatment of neurological disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.